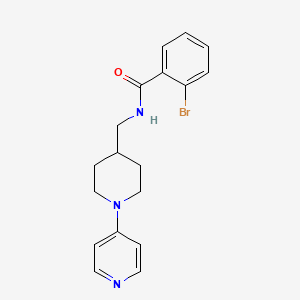![molecular formula C17H12Cl2N2O2 B2964619 2-chloro-3-({[(2-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole CAS No. 477887-41-5](/img/structure/B2964619.png)
2-chloro-3-({[(2-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-3-({[(2-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole” is a chemical compound with a complex structure . It is related to the compound “3-Chlorobenzoyl chloride” which has a molecular formula of CHClO and an average mass of 175.012 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in chemical databases .Scientific Research Applications
Biological Activity of Indole Derivatives
Indole derivatives, including compounds similar to 2-chloro-3-({[(2-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole, have been extensively studied for their biological activities. Studies have shown that molecules bearing the indole nucleus exhibit diverse biological properties like anti-tumor and anti-inflammatory activities. These properties are attributed to their interactions with DNA and proteins (Geetha et al., 2019).
Synthesis and Functionalization
The synthesis and functionalization of indole derivatives are significant in creating biologically active compounds. Palladium-catalyzed reactions, for instance, have been used for the synthesis and functionalization of indoles, contributing to the development of various pharmaceutical intermediates (Cacchi & Fabrizi, 2005). Additionally, the oxidation of indole derivatives has been studied for selective alkenylation of the indole nucleus, which is crucial for creating specific molecular structures (Itahara et al., 1983).
Photocyclization and Structural Analysis
Indole derivatives undergo photocyclization, which is a process important for forming various molecular structures. This process can lead to the formation of isomers with specific physical and chemical properties (Schindler et al., 1976). Structural analysis of these compounds, such as X-ray crystallography, helps in understanding their molecular geometry and potential applications in various fields (Yamuna et al., 2010).
Environmental Applications
Indole and its derivatives, including chloroindole, are known environmental pollutants. Their microbial degradation is a crucial area of study, as it offers potential solutions for environmental remediation. Understanding the microbial pathways that break down these compounds can aid in the management of pollution (Arora et al., 2015).
Mechanism of Action
Target of Action
Many indole derivatives interact with various receptors in the body, including serotonin and dopamine receptors. These interactions can influence mood, cognition, and other neurological processes .
Mode of Action
The mode of action of a compound depends on its chemical structure and the target it interacts with. For example, some compounds might inhibit the action of an enzyme, while others might enhance it .
Biochemical Pathways
Indole derivatives can be involved in various biochemical pathways. For instance, they might influence the synthesis or degradation of neurotransmitters, affecting neurological function .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of a compound depend on its chemical properties. For instance, its solubility can influence how well it is absorbed in the gut, and its chemical structure can affect how it is metabolized by the liver .
Result of Action
The result of a compound’s action can vary widely, depending on its mode of action and the biochemical pathways it affects. For example, it might lead to changes in mood, cognition, or other physiological processes .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized .
Properties
IUPAC Name |
[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-21-15-9-5-3-6-11(15)13(16(21)19)10-20-23-17(22)12-7-2-4-8-14(12)18/h2-10H,1H3/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMKGYYYYJGQCO-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964537.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2964538.png)
![(Z)-N-(4-Butylphenyl)-2-cyano-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2964540.png)

![N-{5-[(E)-2-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B2964543.png)
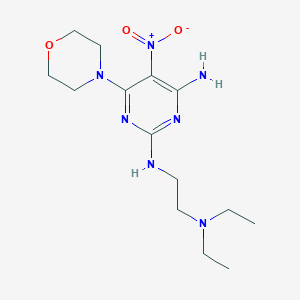
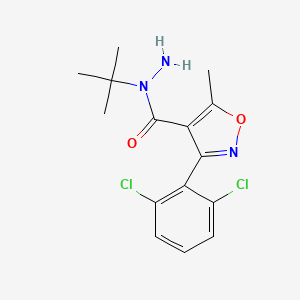
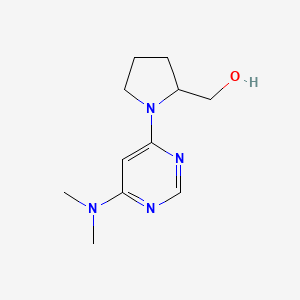

![Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2964550.png)
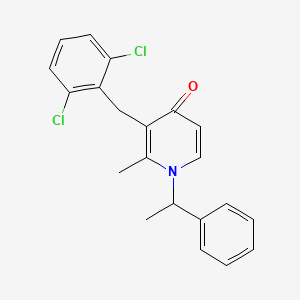
![2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2964552.png)
![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2964554.png)
